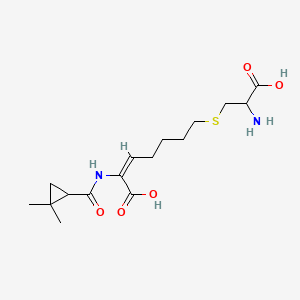

7-((2-Amino-2-carboxyethyl)thio)-2-(((2,2-dimethylcyclopropyl)carbonyl)amino)-2-heptenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

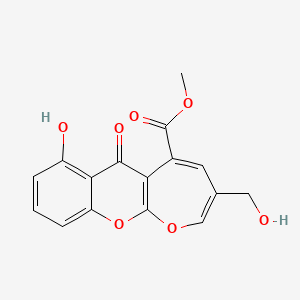

7-[(2-amino-2-carboxyethyl)thio]-2-[[(2,2-dimethylcyclopropyl)-oxomethyl]amino]-2-heptenoic acid is a N-acyl-amino acid.

Scientific Research Applications

Metabolic Activation of Carboxylic Acids

Carboxylic acids, a broad class of compounds including both endogenous and xenobiotic substances, undergo metabolic activation, resulting in the formation of acyl-glucuronides and acyl-CoA thioesters. This process is crucial for understanding the reactivity and potential adverse reactions of carboxylic acid drugs, as these metabolites are considered chemically reactive. The knowledge of metabolic activation of carboxylic acids can provide a foundation for further studies on the implications of chemically reactive metabolites (Skonberg et al., 2008).

Pharmacological Role of Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA) is known for its diverse pharmacological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system stimulatory effects. CGA has shown potential in modulating lipid and glucose metabolism, thus aiding in the management of metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize its biological and pharmacological effects and explore its practical use as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are not only valuable as biorenewable chemicals but also act as inhibitors to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is essential for identifying metabolic engineering strategies to enhance microbial robustness for industrial applications. This review emphasizes the need for comprehensive knowledge of the inhibitory mechanisms of carboxylic acids to engineer robust strains with improved performance in industrial processes (Jarboe et al., 2013).

Applications of TOAC in Peptide Studies

TOAC, a paramagnetic amino acid, has been extensively used in peptide studies due to its rigid character and attachment to the peptide backbone via a peptide bond. Its incorporation into peptides aids in analyzing backbone dynamics and secondary structure using various spectroscopic techniques. Studies involving TOAC have provided insights into peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, indicating its growing significance in future applications (Schreier et al., 2012).

Properties

CAS No. |

78852-98-9 |

|---|---|

Molecular Formula |

C16H26N2O5S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(E)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid |

InChI |

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6+ |

InChI Key |

DHSUYTOATWAVLW-WUXMJOGZSA-N |

Isomeric SMILES |

CC1(CC1C(=O)N/C(=C/CCCCSCC(C(=O)O)N)/C(=O)O)C |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one](/img/structure/B1236879.png)

![2-[4-[(E)-3-[2-[(4-methoxycarbonylphenyl)methoxy]phenyl]prop-2-enoyl]phenoxy]acetic acid](/img/structure/B1236882.png)

![6-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B1236884.png)